[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
Description
Properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-14-18(27-19(23-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVPTVOKPHJUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiazole and piperazine moieties using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole core undergoes electrophilic substitution, particularly at the C-5 position, due to electron-withdrawing effects from the adjacent methyl and chlorophenyl groups.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), DCM, 0°C → RT, 12h | 5-Bromo-thiazole derivative | 78% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 5-Nitro-thiazole intermediate | 65% |
Mechanism : The electron-deficient thiazole ring directs electrophiles to the C-5 position, stabilized by resonance with the sulfur atom .
Piperazine Functionalization
The piperazine moiety participates in alkylation and acylation due to its nucleophilic secondary amines.
Key Reactions:
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Acylation : Reacting with acetyl chloride (AcCl, 2 eq) in THF at 50°C for 6h yields N-acetyl-piperazine derivatives (Yield: 85%) .
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Alkylation : Treatment with methyl iodide (CH₃I, 1.5 eq) and K₂CO₃ in DMF produces N-methyl-piperazine analogs (Yield: 72%) .
Kinetics : Piperazine reactions follow second-order kinetics, with rate constants (k) ranging from 0.15–0.30 M⁻¹s⁻¹ depending on steric hindrance from the pyridyl group .
Methanone Group Reactivity
The central methanone (C=O) group undergoes condensation and reduction:
Mechanistic Insight : The electron-withdrawing thiazole ring polarizes the carbonyl group, enhancing its electrophilicity .
Pyridyl-Piperazine Interactions
The 2-pyridyl substituent on piperazine facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and bioinorganic chemistry:
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Cu²⁺ Complexation : Forms a 1:1 complex (log K = 4.2) in aqueous methanol, characterized by UV-Vis (λₘₐₓ = 420 nm) .
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Catalytic Activity : The Cu complex accelerates Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 h⁻¹) .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent hydrolysis:
Implication : Instability in acidic environments necessitates enteric coating for pharmaceutical formulations .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
CPM-PM shares structural motifs with several compounds reported in the literature:
Thiazole-Piperazine Hybrids
- The bromopyridyl group in OMS may enhance halogen bonding compared to CPM-PM’s pyridyl group .
- [5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone: The methylamino substituent on the thiazole and chlorobenzyl group on piperazine may improve solubility but reduce metabolic stability compared to CPM-PM’s methyl and pyridyl groups .
Chlorophenyl-Thiazole Derivatives
- (2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one: The α,β-unsaturated ketone in this compound introduces electrophilicity, which may enhance reactivity with nucleophilic targets (e.g., DNA gyrase). However, CPM-PM’s piperazine-pyridyl group likely offers better selectivity for receptors requiring hydrogen-bond acceptors .
Fluorophenyl Analogues
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
Fluorine substituents increase electronegativity and metabolic stability. However, the perpendicular orientation of the fluorophenyl group in this compound could sterically hinder target binding compared to CPM-PM’s planar thiazole-chlorophenyl system .
Key Observations:
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and polarizability enhance hydrophobic interactions compared to fluorine, which may explain the higher activity of chlorophenyl derivatives in enzyme inhibition .
- Piperazine Linker : The piperazine moiety in CPM-PM facilitates conformational flexibility and hydrogen bonding via its nitrogen atoms, contrasting with rigid analogs like triazole-containing compounds .
- Thiazole vs.
Biological Activity
The compound [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring fused with a piperazine moiety. Its structural formula can be represented as follows:
The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets. For this compound, key mechanisms include:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances their activity by stabilizing the interaction with target proteins.
- Anticonvulsant Properties : Research indicates that compounds with similar structures exhibit anticonvulsant effects. The thiazole moiety may play a crucial role in modulating neurotransmitter systems involved in seizure activity.
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Studies : A study evaluated the cytotoxic efficacy of thiazole derivatives against several cancer cell lines, including U251 (glioblastoma) and WM793 (melanoma). The compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent antitumor activity.
- Anticonvulsant Activity : In a preclinical model using pentylenetetrazole (PTZ) induced seizures, the compound exhibited significant anticonvulsant properties, suggesting its potential as a therapeutic agent for epilepsy.
- Enzyme Inhibition : Docking studies revealed that the compound binds effectively to AChE, which is crucial for developing treatments for Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
